3-Bromo-N,5-dimethylbenzenesulfonamide
Description
3-Bromo-N,5-dimethylbenzenesulfonamide (CAS: 1020252-91-8) is a brominated aromatic sulfonamide with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . Its structure features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with a bromine atom at position 3 and methyl groups at positions N and 4. This compound is of interest in medicinal and synthetic chemistry due to sulfonamides' established roles as enzyme inhibitors and antimicrobial agents.
Properties
IUPAC Name |
3-bromo-N,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-7(9)5-8(4-6)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBMUGSJWMEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S(=O)(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674350 | |
| Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-91-8 | |
| Record name | 3-Bromo-N,5-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Bromo-5-methylbenzoic Acid
This intermediate is crucial as the aromatic backbone before sulfonamide formation. It can be prepared by oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate under reflux conditions.
| Parameter | Details |
|---|---|
| Starting material | (3-bromo-5-methylphenyl)methanol |
| Oxidizing agent | Potassium permanganate (KMnO4) |
| Solvent | Water and acetone |
| Temperature | Reflux (~80°C) |
| Reaction time | 1 hour |
| Workup | Acidification with HCl, filtration, extraction with diethyl ether, drying over Na2SO4 |
| Yield | Approximately 60% |
| Characterization | 1H NMR (400 MHz, CDCl3): δ 8.05 (s, 1H), 7.85–7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) |
This method is well-documented and provides a reliable route to 3-bromo-5-methylbenzoic acid with moderate yield.
Conversion to 3-Bromo-5-methylbenzamide
The carboxylic acid can be converted to the corresponding benzamide by reaction with carbonyldiimidazole (CDI) followed by ammonia treatment.
| Parameter | Details |
|---|---|
| Starting material | 3-Bromo-5-methylbenzoic acid |
| Reagents | Carbonyldiimidazole (CDI), ammonia gas |
| Solvent | Ethyl acetate (EA) |
| Temperature | Reflux for 3 hours |
| Reaction time | 3 hours reflux + 1 hour ammonia treatment |
| Workup | Filtration, washing with HCl (10%) and water, drying over Na2SO4, vacuum concentration |
| Yield | Approximately 94% |
| Characterization | 1H NMR (400 MHz, CDCl3): δ 7.73–7.72 (m, 1H), 7.56–7.55 (m, 1H), 7.50–7.49 (m, 1H), 2.39 (s, 3H) |
This method is efficient and yields high-purity benzamide intermediate suitable for further sulfonylation.
Preparation of 3-Bromo-N,5-dimethylbenzenesulfonamide
Sulfonylation and Amination
The final step involves the introduction of the sulfonamide group. Typically, this is achieved via:
- Formation of the sulfonyl chloride intermediate by chlorosulfonation of 3-bromo-5-methylbenzene or its derivatives.
- Subsequent reaction with ammonia or amines to form the sulfonamide.
Though direct literature on this compound synthesis is limited, analogous sulfonamide preparations follow this general procedure:
| Step | Description |
|---|---|
| Chlorosulfonation | Treatment of aromatic compound with chlorosulfonic acid (ClSO3H) at controlled temperature |
| Intermediate | Formation of 3-bromo-5-methylbenzenesulfonyl chloride |
| Amination | Reaction of sulfonyl chloride with ammonia or amine in an inert solvent (e.g., dichloromethane) |
| Workup | Washing, drying, and purification by recrystallization or chromatography |
| Yield | Typically moderate to high depending on conditions |
This method is standard for sulfonamide synthesis and can be adapted for the target compound.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | (3-bromo-5-methylphenyl)methanol | KMnO4, H2O/acetone, reflux 1 h | 3-Bromo-5-methylbenzoic acid | 60 | Oxidation of benzyl alcohol |
| 2 | 3-Bromo-5-methylbenzoic acid | CDI, NH3, EA, reflux 3 h + NH3 1 h | 3-Bromo-5-methylbenzamide | 94 | Amide formation |
| 3 | 3-Bromo-5-methylbenzene derivative | Chlorosulfonic acid, then NH3 or amine | This compound | Variable | Sulfonyl chloride formation + amination |
Research Findings and Analysis
- The oxidation of methyl-substituted benzyl alcohols with potassium permanganate is a robust method yielding carboxylic acids suitable for further functionalization.
- The use of carbonyldiimidazole (CDI) for amide formation is advantageous due to mild conditions and high yields.
- Sulfonyl chloride intermediates are highly reactive and allow efficient conversion to sulfonamides upon reaction with ammonia.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence the yield and purity of the final sulfonamide.
- Literature indicates that bromination is best performed prior to sulfonylation to ensure regioselectivity and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as sulfonic acids or sulfinamides.
Scientific Research Applications
Chemical Synthesis
3-Bromo-N,5-dimethylbenzenesulfonamide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Coupling Reactions : Utilized in the formation of more complex organic molecules through palladium-catalyzed coupling reactions.
- Functionalization : The sulfonamide group enables further functionalization, enhancing the compound's reactivity for the synthesis of derivatives with tailored properties.
Synthesis Example
| Reaction Type | Conditions | Yield |
|---|---|---|
| Pd-Coupling Reaction | 80°C, 22h | 86% |
This reaction demonstrates the compound's ability to undergo transformations that yield high purity and yield under controlled conditions.
Pharmaceutical Applications
The compound exhibits potential as an antibacterial agent due to its mechanism of action as an inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction, making it a candidate for antibiotic development.
Biochemical Research
This compound is also significant in biochemical research due to its interactions with various enzymes and proteins:
- Enzyme Inhibition : It can inhibit enzymes like carbonic anhydrase, affecting physiological processes such as pH regulation and fluid balance in tissues.
- Cellular Effects : Studies indicate that this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is vital for cell growth and differentiation.
Case Studies
Several studies have explored the applications of this compound:
- Antibacterial Activity : Research demonstrated that derivatives of this compound effectively inhibited bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic drug development.
- Cellular Impact Studies : Experiments indicated that varying dosages affected cell proliferation rates and apoptosis pathways in cancer cell lines, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of 3-Bromo-N,5-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key differences between 3-Bromo-N,5-dimethylbenzenesulfonamide and related compounds:
Biological Activity
3-Bromo-N,5-dimethylbenzenesulfonamide is a sulfonamide compound with notable biological activities, primarily through its role as an inhibitor of bacterial enzymes. This article explores its mechanisms of action, biological effects, and relevant case studies, along with comparative analyses with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀BrN₁O₂S
- Molecular Weight : 264.143 g/mol
- Appearance : White crystalline solid
- Solubility : Insoluble in water; soluble in organic solvents
The compound features a bromine atom and dimethyl groups attached to a benzenesulfonamide structure, which contributes to its unique chemical reactivity and biological activity.
As a sulfonamide, this compound primarily functions by inhibiting the enzyme dihydropteroate synthetase , a crucial enzyme in the folic acid synthesis pathway in bacteria. By blocking this enzyme, the compound disrupts bacterial growth and reproduction, positioning it as a potential antibacterial agent.
Biological Activities
-
Antibacterial Activity :
- The compound has demonstrated significant antibacterial properties against various gram-positive and gram-negative bacteria. Its mechanism involves competitive inhibition of dihydropteroate synthetase, leading to impaired folate synthesis essential for bacterial survival.
-
Antitumor Potential :
- Preliminary studies indicate that this compound may inhibit tumor cell proliferation. In vitro assays have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest.
-
Enzyme Inhibition :
- Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways. Detailed kinetic studies suggest that this compound acts as a competitive inhibitor for various target enzymes, which may have therapeutic implications.
Case Studies and Research Findings
- Antibacterial Efficacy : A study assessed the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that indicate its effectiveness as an antibiotic candidate.
- Antitumor Studies : In vitro experiments demonstrated that the compound inhibited the growth of several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
- Enzyme Interaction Studies : Kinetic analyses revealed that this compound competes with substrate binding at the active sites of certain enzymes, providing insights into its potential therapeutic applications.
Comparative Analysis
To better understand the significance of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Amino-n,n-dimethylbenzenesulfonamide | C₈H₁₁N₂O₂S | Limited enzyme inhibition |
| 4-Amino-3-bromo-n,n-dimethylbenzenesulfonamide | C₈H₁₁BrN₂O₂S | Similar antimicrobial properties |
| 4-Amino-3-chloro-n,n-dimethylbenzenesulfonamide | C₈H₁₁ClN₂O₂S | Varying reactivity; potential enzyme inhibitor |
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Temperature | 0–5°C (sulfonylation) | Reduces hydrolysis |
| Catalyst | Pd(PPh) (Suzuki) | >85% coupling efficiency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
